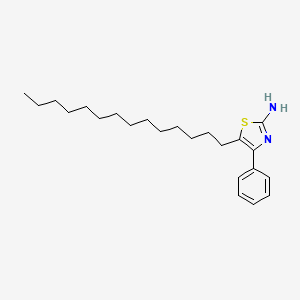

4-Phenyl-5-tetradecylthiazol-2-amine

Description

Contextualization within Thiazole (B1198619) Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within the ring. This structural motif is found in a variety of natural products, including vitamin B1 (thiamine), and is a key component in many synthetic compounds with significant biological activity. The arrangement of atoms in the thiazole ring allows for diverse chemical modifications at various positions, enabling the synthesis of a vast library of derivatives with a wide array of physicochemical properties. The presence of the phenyl group at position 4 and a long-chain alkyl (tetradecyl) group at position 5 of 4-Phenyl-5-tetradecylthiazol-2-amine are key structural features that influence its potential biological interactions and chemical characteristics.

Significance of the 2-Aminothiazole (B372263) Scaffold in Medicinal Chemistry Research

The 2-aminothiazole moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. scirp.org This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The significance of the 2-aminothiazole core lies in its demonstrated broad spectrum of biological activities. nih.govmdpi.com

Derivatives of 2-aminothiazole have been reported to exhibit a remarkable range of pharmacological effects, including:

Anticancer activity: Many 2-aminothiazole analogs have shown potent and selective inhibitory activity against various human cancer cell lines, such as those of the breast, lung, colon, and leukemia. nih.govresearchgate.net Some clinically approved anticancer drugs, like Dasatinib and Alpelisib, contain the 2-aminothiazole nucleus. nih.gov

Antimicrobial properties: The scaffold is a component of numerous compounds with antibacterial and antifungal activities. nih.govmdpi.com

Anti-inflammatory effects: Several 2-aminothiazole derivatives have been investigated for their potential to modulate inflammatory pathways. nih.gov

Other therapeutic areas: Research has also explored their use as antiviral, antidiabetic, anticonvulsant, and neuroprotective agents. nih.gov

The versatility of the 2-aminothiazole scaffold stems from its ability to be readily functionalized, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. scirp.org

Overview of Research Trajectories for this compound and Related Analogs

Given the limited specific research on this compound, its potential research trajectories can be inferred from studies on analogous compounds with similar substitution patterns. The key structural features are the phenyl group at the 4-position and a long alkyl chain at the 5-position.

Research on 4-phenylthiazole (B157171) derivatives has been active. For instance, 2-amino-4-phenylthiazole (B127512) has been utilized as a starting material for the synthesis of various heterocyclic compounds that have been evaluated for their antitumor activities. scirp.org Studies have shown that derivatives incorporating the 4-phenylthiazole moiety can exhibit significant cytotoxicity against cancer cell lines.

The presence of a long alkyl chain, such as the tetradecyl group at the 5-position, is another important feature. While less common than smaller alkyl groups, long chains can significantly increase the lipophilicity of a molecule. This property can influence how the compound interacts with biological membranes and hydrophobic pockets of target proteins. Research on 2-amino-5-alkylidene-thiazol-4-ones has demonstrated that the nature of the substituent on the thiazole core markedly affects their antibacterial activity. nih.gov

Furthermore, the synthesis of 2-amino-4,5-diarylthiazole derivatives and their evaluation for anti-Candida albicans activity has been a recent area of investigation. mdpi.comnih.gov This line of research highlights the potential for developing antifungal agents based on the 2-aminothiazole scaffold with substitutions at both the 4 and 5 positions.

The combination of a phenyl group and a long alkyl chain in this compound suggests potential research directions exploring its anticancer and antimicrobial properties, with a particular focus on how the long alkyl chain influences its biological activity and cellular uptake.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-5-tetradecyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-21-22(25-23(24)26-21)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3,(H2,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDPIVMKULHMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214670 | |

| Record name | 4-Phenyl-5-tetradecylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64415-14-1 | |

| Record name | 4-Phenyl-5-tetradecyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64415-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-5-tetradecyl-2-thiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064415141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 4-phenyl-5-tetradecyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-5-tetradecylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-5-tetradecylthiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-5-TETRADECYL-2-THIAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11PW1H7SFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 4 Phenyl 5 Tetradecylthiazol 2 Amine

Established Synthetic Pathways for the 2-Aminothiazole (B372263) Core

The construction of the 2-aminothiazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

Hantzsch Thiazole (B1198619) Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a widely used and dependable method for the preparation of thiazole derivatives. youtube.comchemicalbook.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. youtube.comchemicalbook.com The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Variations of the Hantzsch synthesis have been developed to improve efficiency and expand its substrate scope. For instance, the use of microreactor systems has been shown to accelerate the reaction and, in some cases, lead to higher conversions compared to traditional batch syntheses. libretexts.org This approach offers precise control over reaction parameters such as temperature and mixing, contributing to improved yields and purity.

Table 1: Comparison of Hantzsch Synthesis Variations

| Feature | Conventional Hantzsch Synthesis | Microreactor-Assisted Hantzsch Synthesis |

| Reaction Time | Hours | Minutes to Seconds |

| Temperature Control | Bulk heating, potential for hotspots | Precise temperature control |

| Mixing | Mechanical stirring, can be inefficient | Efficient mixing due to small channel dimensions |

| Yield | Variable, often moderate to good | Generally good to excellent |

| Scalability | Well-established for large scale | Can be scaled by parallelization of reactors |

One-Pot Synthetic Procedures

To streamline the synthesis of 2-aminothiazoles and avoid the isolation of potentially lachrymatory and unstable α-haloketone intermediates, several one-pot procedures have been developed. organic-chemistry.orglibretexts.orgyoutube.com These methods often involve the in situ generation of the α-haloketone from a ketone using a halogenating agent, followed by the immediate reaction with a thiourea. youtube.com

Common halogenating agents employed in these one-pot syntheses include N-bromosuccinimide (NBS) and iodine. youtube.commasterorganicchemistry.com The choice of solvent and catalyst can significantly influence the reaction's outcome. For example, lactic acid has been utilized as both a green catalyst and solvent for the one-pot synthesis of Hantzsch 2-aminothiazole derivatives. youtube.com Another approach employs copper(II) bromide, which serves as an efficient reagent for the α-bromination of aromatic methyl ketones, followed by cyclization with thiourea in a one-pot process. libretexts.org Electrochemical methods have also emerged, offering an external-oxidant-free synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas. organic-chemistry.orgmasterorganicchemistry.com

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has gained prominence as a powerful tool for accelerating chemical reactions. youtube.comrsc.org This technique has been successfully applied to the synthesis of 2-aminothiazoles, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. youtube.comrsc.orgchemicalbook.com The rapid and uniform heating provided by microwave irradiation can efficiently drive the condensation reaction between α-bromoketones and thiourea. khanacademy.org This method is not only faster but is also considered a greener approach due to its energy efficiency. youtube.comrsc.org

Diazotization and Coupling Reactions for Azo Derivatives

The 2-amino group on the thiazole ring provides a reactive handle for further functionalization. One common transformation is diazotization, which involves treating the 2-aminothiazole with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. youtube.comnih.govbldpharm.com These diazonium salts are versatile intermediates that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce azo dyes. youtube.comnih.govbldpharm.comkhanacademy.org The azo group (-N=N-) acts as a chromophore, imparting color to the resulting molecules. The specific color and properties of the azo dye can be tuned by varying the substituents on both the thiazole ring and the coupling partner. bldpharm.com This strategy has been widely used to synthesize a variety of heterocyclic azo compounds with potential applications in materials science and medicinal chemistry. chemguide.co.uk

Synthesis of 4-Phenyl-5-tetradecylthiazol-2-amine

The synthesis of the specifically substituted this compound can be logically achieved through the Hantzsch thiazole synthesis. This would necessitate the preparation of the key intermediate, 2-bromo-1-phenyl-1-hexadecanone.

A plausible synthetic route would commence with the Friedel-Crafts acylation of benzene (B151609) with hexadecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-phenyl-1-hexadecanone. organic-chemistry.orglibretexts.org This ketone would then undergo α-bromination, for example, using bromine in a suitable solvent or N-bromosuccinimide, to afford 2-bromo-1-phenyl-1-hexadecanone.

The final step would involve the condensation of this α-bromoketone with thiourea. The reaction would likely be carried out in a solvent such as ethanol, and heating would facilitate the cyclization and subsequent dehydration to furnish the target compound, this compound.

Table 2: Proposed Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Benzene, Hexadecanoyl chloride | AlCl₃ | 1-Phenyl-1-hexadecanone |

| 2 | 1-Phenyl-1-hexadecanone | Br₂ or NBS | 2-Bromo-1-phenyl-1-hexadecanone |

| 3 | 2-Bromo-1-phenyl-1-hexadecanone, Thiourea | Ethanol, Heat | This compound |

Derivatization Strategies of this compound

The 2-amino group of this compound is the primary site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

One of the most common derivatization strategies involves the acylation of the amino group. This can be achieved by reacting the parent compound with various acylating agents such as acid chlorides or anhydrides. masterorganicchemistry.com For example, treatment with acetyl chloride would yield the corresponding N-acetyl derivative.

Another important derivatization pathway is the formation of Schiff bases (imines) through the condensation of the amino group with aldehydes or ketones. This reaction typically occurs under acidic or basic catalysis and provides a straightforward method to introduce diverse substituents.

Furthermore, as previously discussed, the amino group can be converted to a diazonium salt, which can then be utilized in a variety of subsequent reactions. Beyond coupling to form azo dyes, diazonium salts can be subjected to Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups, onto the thiazole ring at the 2-position.

Finally, the amino group can also participate in the formation of urea (B33335) and thiourea derivatives by reacting with isocyanates and isothiocyanates, respectively. These reactions provide access to a broad class of compounds with potential applications in various fields of chemical and biological research.

Substitution Reactions at the Amine Moiety

The exocyclic amine group at the C2 position of the thiazole ring is a key handle for a variety of substitution reactions. Its nucleophilic character allows for the straightforward introduction of a wide array of substituents, significantly altering the compound's properties.

Common derivatizations include acylation and sulfonylation. The reaction of the primary amine with various acid chlorides or sulfonyl chlorides can produce a library of amide and sulfonamide derivatives. mdpi.com For instance, treatment with substituted aromatic acid chlorides using the Schotten-Bauman protocol can yield N-acylated products. mdpi.com Similarly, reaction with non-aromatic acyl side chains has been explored to improve properties like aqueous solubility and reduce molecular weight. nih.gov

Another important transformation is the reaction with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. The reaction of a 2-aminothiazole with phenyl isocyanate has been documented to produce the corresponding N-phenylurea derivative. nih.gov Nucleophilic addition to reagents like ethyl cyanoacetate (B8463686) can also be performed. mdpi.com Furthermore, the amine can undergo condensation with various aldehydes to form Schiff bases (imines), which can serve as intermediates for further functionalization or as final products themselves. mdpi.com

Modifications of the Phenyl and Tetradecyl Substituents

The phenyl group at the C4 position and the long alkyl (tetradecyl) chain at the C5 position offer additional opportunities for structural diversification. researchgate.netnih.gov

Phenyl Ring Modification: The phenyl ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, although the reaction conditions must be carefully selected to avoid degradation of the thiazole ring. The introduction of electron-donating or electron-withdrawing groups onto the phenyl ring can have profound effects on the electronic properties and biological activity of the entire molecule. nih.gov For example, methoxy (B1213986) and hydroxyl groups have been introduced on the phenyl ring of similar 2-aminothiazole structures. nih.gov

Tetradecyl Chain Modification: While the long, saturated tetradecyl chain is generally less reactive, it can be modified, particularly at the terminal methyl group or along the chain via radical halogenation, although selectivity can be a challenge. The primary purpose of this lipophilic chain is often to anchor the molecule in a hydrophobic pocket of a biological target. nih.gov Modifications could involve introducing unsaturation or terminal functional groups, but such syntheses would likely be more complex, potentially starting from a functionalized α-haloketone precursor before the thiazole ring formation.

Introduction of Diverse Functional Groups for Biological Activity Modulation

The strategic introduction of various functional groups onto the this compound scaffold is a cornerstone of medicinal chemistry efforts to optimize biological activity. globalresearchonline.net The thiazole ring itself is a privileged structure in drug discovery, and its derivatives are known to possess a wide range of pharmacological activities. researchgate.netnih.gov

Functionalization is guided by the desired therapeutic effect. For instance, in the development of anticancer agents, modifications to the 2-aminothiazole core and its substituents at the C4 and C5 positions are common. nih.gov Lipophilic substituents at these positions have been synthesized and tested for antitumor activities. nih.gov The introduction of an arylazo moiety at the C5 position has been explored for antimicrobial applications. mdpi.com Halogenation of the thiazole ring, often at the C5 position, can be achieved and the resulting halo-thiazole can act as a precursor for further reactions. jocpr.com This halogen can be displaced by strong nucleophiles, allowing for the introduction of groups like amines or sulfides. jocpr.com

Advanced Synthetic Techniques for Analog Libraries

To efficiently explore the chemical space around this compound, advanced synthetic techniques that allow for the rapid generation of analog libraries are employed. nih.gov

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. nih.gov The Hantzsch thiazole synthesis, the classic method involving the condensation of an α-haloketone with a thiourea derivative, is itself a two-component reaction. nih.gov

More advanced MCRs can be used to construct highly substituted thiazole systems or related fused heterocycles. For example, a three-component reaction between 2-aminothiazole, an aldehyde, and a β-ketoester can be used to synthesize fused pyrimidine (B1678525) derivatives. nih.gov Such strategies allow for significant structural diversity in the final products by simply varying the individual starting components, making them ideal for creating libraries of analogs for biological screening. nih.gov

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are invaluable for modifying the thiazole core. nih.gov These methods typically involve reacting a halo-thiazole intermediate with an organometallic reagent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide (e.g., a bromo- or chloro-thiazole) with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov It is a robust and widely used method for creating aryl-aryl or aryl-heteroaryl bonds. For instance, a 5-bromothiazole (B1268178) derivative can be coupled with various arylboronic acids to introduce diverse phenyl groups at the C5 position. rsc.orgscispace.com This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govrsc.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by palladium. While organotin reagents are toxic, a key advantage of the Stille coupling is that the organostannanes are often stable and can tolerate almost any functional group. youtube.comyoutube.com This allows for the coupling of complex and functionalized fragments, providing another powerful avenue for the synthesis of diverse thiazole analogs.

Molecular Characterization and Spectroscopic Analysis of 4 Phenyl 5 Tetradecylthiazol 2 Amine and Its Derivatives

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-amino-4-phenylthiazole (B127512), a core structural component, has been documented in the NIST Chemistry WebBook, providing a reference for the characteristic vibrational modes of the thiazole (B1198619) ring system. For more complex derivatives, such as those incorporating a 4-fluorophenyl group, theoretical FTIR spectroscopy data has been shown to be compatible with experimental findings. For instance, in a study on related imine derivatives, the characteristic imine (C=N) stretching frequency was observed experimentally and supported by theoretical calculations.

Table 1: Predicted IR Absorption Bands for 4-Phenyl-5-tetradecylthiazol-2-amine

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | 3400-3250 |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 2950-2850 |

| C=N (thiazole ring) | 1640-1610 |

| C=C (aromatic ring) | 1600-1450 |

| C-N | 1350-1250 |

| C-S | 700-600 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules by providing information about the chemical environment of individual atoms.

¹H NMR: The ¹H NMR spectrum of 2-amino-4-phenylthiazole, a foundational structure, has been reported and is available for reference. In more complex derivatives, such as N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride, both 1D and 2D NMR techniques have been utilized to assign the chemical shifts of protons. For a related imine derivative, di(FPh-ThAz-An)-TPA, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the imine proton (-HC=N-) at 8.48 ppm and aromatic protons in the range of 7.81-6.70 ppm.

¹³C NMR: The ¹³C NMR spectra of various thiazole and chromone (B188151) derivatives have been studied to assign the chemical shifts of carbon atoms. For 2-amino-4-phenylthiazole, the ¹³C NMR data is available on SpectraBase, providing a reference for the carbon signals of the core structure. In a study of heterocyclically substituted chromones, the signals for the thiazole moiety (C₂, C₄, and C₅) were assigned based on literature values and the effects of substituents. For instance, the C₅ of the thiazole ring in 3-(2-aminothiazol-4-yl)-2-methylchromone was observed at δ 100.8.

While specific NMR data for this compound is not detailed in the provided results, the analysis of these related structures allows for the prediction of its NMR spectral characteristics.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Phenyl) | 7.5-7.2 | 135-125 |

| NH₂ Protons | 5.5-5.0 (broad) | - |

| CH₂ (alpha to thiazole) | 2.8-2.5 | 30-25 |

| -(CH₂)₁₂- | 1.4-1.2 | 32-22 |

| CH₃ (terminal) | 0.9-0.8 | ~14 |

| Thiazole C2 | - | ~168 |

| Thiazole C4 | - | ~150 |

| Thiazole C5 | - | ~115 |

Mass Spectrometry (Mass Spectral Studies, HRMS, GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

For the parent compound, 2-amino-4-phenylthiazole, mass spectral data (electron ionization) is available in the NIST WebBook. High-resolution mass spectrometry (HRMS) is a key technique for confirming the elemental composition of synthesized compounds. While specific HRMS data for this compound was not found, its molecular formula is C₂₃H₃₆N₂S, corresponding to a molecular weight of 372.62 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The GC-MS data for the related compound 2-amino-4-phenyl-5-methylthiazole is available through the NIST Mass Spectrometry Data Center, showing a top peak at m/z 190.

Elemental Analysis

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements. For a newly synthesized derivative of valsartan, elemental analysis results were reported as calculated and found values for carbon, hydrogen, and nitrogen, which were in close agreement.

For this compound (C₂₃H₃₆N₂S), the theoretical elemental composition can be calculated as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

| Carbon (C) | 74.14 |

| Hydrogen (H) | 9.74 |

| Nitrogen (N) | 7.52 |

| Sulfur (S) | 8.61 |

Experimental elemental analysis would be expected to yield values very close to these theoretical percentages, confirming the purity and identity of the compound.

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis absorption properties of new aromatic imines containing thiazole moieties have been studied in detail, with absorption maxima observed in the UV-Vis range. For example, the UV-Vis spectra of some imines in 1,2-dichlorobenzene (B45396) were recorded to investigate their optical properties.

The UV absorption spectrum of a mixture of benzothiazol-2-amine and 4-vinylbenzaldehyde (B157712) has also been reported. While specific UV-Vis data for this compound is not available, its extended conjugation system, involving the phenyl ring and the thiazole moiety, would be expected to result in characteristic absorption bands in the UV region.

Chromatographic Techniques (TLC, HPLC, GC)

Chromatographic techniques are essential for separating and purifying compounds, as well as for assessing their purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and check the purity of compounds. In the synthesis of various heterocyclic compounds, TLC was used to check the purity of the synthesized molecules using different solvent systems.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound using a Newcrom R1 column. The mobile phase for this method consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid is used instead of phosphoric acid.

Gas Chromatography (GC): GC is another important separation technique, particularly for volatile compounds. The NIST WebBook provides information on the gas chromatography of 4-phenyl-2-butanone, a related phenyl derivative.

Biological Evaluation and Preclinical Investigations of 4 Phenyl 5 Tetradecylthiazol 2 Amine and Its Analogs

Assessment of Antimicrobial Potency

Thiazole (B1198619) derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial effects. The core thiazole ring is a key pharmacophore in various clinically used antimicrobial agents. The introduction of diverse substituents at various positions of the thiazole nucleus can significantly modulate their potency and spectrum of activity. The lipophilicity introduced by the long tetradecyl chain at the C5 position and the phenyl group at the C4 position of 4-Phenyl-5-tetradecylthiazol-2-amine suggests that it may exhibit significant interactions with microbial cell membranes.

For instance, a series of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amines showed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 μg/mL against strains such as Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus. nih.gov The presence of bulky, lipophilic groups was found to enhance the antibacterial efficacy, likely by facilitating penetration through the bacterial cell wall. nih.gov

Another study on 2-amino-4-phenylthiazole (B127512) derivatives reported good activity against Escherichia coli and Staphylococcus aureus. mdpi.com Specifically, amides of 2-amino-4-phenyl-5-phenylazothiazoles have demonstrated notable antimicrobial action. mdpi.com The activity of these analogs suggests that this compound would likely possess antibacterial properties.

| Analogous Compound Class | Bacterial Strain | Reported MIC (µg/mL) |

| N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amines | Bacillus subtilis | 4 - 128 |

| Bacillus cereus | 4 - 128 | |

| Staphylococcus aureus | 4 - 128 | |

| Escherichia coli | 4 - 128 | |

| Piperazinyl 2-aminothiazole (B372263) derivatives | Staphylococcus aureus | 2 - 128 |

| Escherichia coli | 4 - 8 | |

| Pseudomonas aeruginosa | Low concentrations | |

| 2-Arylideneamino-4-phenylthiazoles | Bacillus cereus | Active |

This table presents data for analogous compounds to infer the potential activity of this compound.

The antifungal potential of thiazole derivatives has also been extensively investigated. The structural features of this compound, particularly the lipophilic tetradecyl chain, may contribute to its ability to disrupt fungal cell membranes.

Studies on amides of 2-amino-4-phenyl-5-phenylazothiazoles have shown good activity against fungal species like Aspergillus niger and Aspergillus oryzae. mdpi.com Furthermore, certain 2,4-disubstituted thiazole derivatives have exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The presence of specific substituents on the phenyl ring, such as nitro and methoxy (B1213986) groups, was found to significantly enhance the antifungal action. researchgate.net One study highlighted a thiazole derivative that was particularly effective against various Candida strains, with MIC values as low as 7.81 μg/mL. researchgate.net

| Analogous Compound Class | Fungal Strain | Reported MIC (µg/mL) |

| 2-Amino-4-phenyl-5-phenylazothiazole amides | Aspergillus niger | Good activity |

| Aspergillus oryzae | Good activity | |

| 2,4-Disubstituted thiazole derivatives | Candida albicans | Active |

| Aspergillus niger | Active | |

| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives | Candida strains | 7.81 |

This table presents data for analogous compounds to infer the potential activity of this compound.

The precise mechanism of antimicrobial action for this compound has not been elucidated. However, research on related thiazole derivatives points towards several potential mechanisms. A primary proposed mechanism is the disruption of the microbial cell membrane. The lipophilic nature of substituents, such as the tetradecyl group, can facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability and subsequent cell death.

Another potential target for thiazole derivatives is DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of this enzyme would halt bacterial proliferation. While direct evidence for this compound is lacking, other thiazole-containing compounds have been shown to interact with and inhibit DNA gyrase.

Exploration of Anti-Inflammatory Activities

Inflammation is a complex biological response, and the enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in its pathway. Thiazole derivatives have emerged as promising scaffolds for the development of novel anti-inflammatory agents, with many exhibiting inhibitory effects on these enzymes.

Thiazole-based compounds have been shown to modulate the production of various pro-inflammatory mediators. For instance, certain thiazole and thiazolidene derivatives can significantly reduce the expression of COX-2 and 5-LOX genes, leading to a marked reduction in the levels of prostaglandins (B1171923) (like PGE2) and leukotrienes (like LTB4). nih.gov The anti-inflammatory effects of some indole-benzimidazole-thiazole hybrids have been demonstrated through the inhibition of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) release. nih.gov

The inhibition of COX and LOX enzymes is a primary strategy for controlling inflammation. The structural characteristics of this compound, particularly the phenyl and long alkyl chain substituents, are features often associated with effective binding to the active sites of these enzymes.

Lipoxygenase (LOX) Inhibition: Research on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives has identified them as direct inhibitors of 5-lipoxygenase (5-LOX). nih.gov Bulky and lipophilic substituents on the thiazole ring have been shown to enhance LOX inhibitory potency. nih.gov For example, a study on thiazole and thiazolidene derivatives identified a compound with a 5-LOX IC50 value of 0.29 µM. epa.gov

Cyclooxygenase-2 (COX-2) Inhibition: Many thiazole derivatives have been investigated as selective COX-2 inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. The introduction of two phenyl rings at positions 4 and 5 of the thiazole ring has led to compounds with a preference for COX-2 inhibition. nih.gov In one study, a thiazole derivative demonstrated potent COX-2 inhibition with an IC50 of 0.07 µM, which was comparable to the selective COX-2 inhibitor etoricoxib. epa.gov Another series of thiazolyl derivatives showed COX-2 inhibitory IC50 values in the range of 0.09–0.71 μM. mdpi.com

| Analogous Compound Class | Enzyme Target | Reported IC50 (µM) |

| Thiazole and Thiazolidene derivatives | 5-LOX | 0.29 |

| COX-2 | 0.07 | |

| COX-1 | 8.06 | |

| Thiazolyl derivatives | COX-2 | 0.09 - 0.71 |

| COX-1 | 1.00 - 6.34 |

This table presents data for analogous compounds to infer the potential activity of this compound.

Investigation of Antiprion and Neuroprotective Effects

The 2-aminothiazole core structure, a key feature of this compound, has been identified as a promising scaffold in the development of therapeutic agents for prion diseases. nih.govnih.gov These fatal neurodegenerative disorders are characterized by the accumulation of the misfolded prion protein, PrPSc. nih.gov

Cell-Based Assays in Prion-Infected Models (e.g., neuroblastoma cell lines)

Research has established 2-aminothiazoles as a new class of molecules with significant antiprion activity in prion-infected neuroblastoma cell lines (ScN2a). nih.govnih.gov High-throughput screening of extensive compound libraries identified 2-aminothiazole derivatives as being generally active in reducing PrPSc levels in these cell-based models. nih.gov

Structure-activity relationship (SAR) studies on this class have been undertaken to improve both the potency and the physicochemical properties necessary for a successful therapeutic agent, with a particular focus on achieving and maintaining high concentrations in the brain. nih.gov These studies have led to the identification of lead compounds that are orally bioavailable and demonstrate high brain concentrations in animal models. nih.gov For instance, the analog (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine exhibited an EC₅₀ of 0.94 μM in ScN2a-cl3 cells and reached brain concentrations of approximately 25 μM in mice after oral administration. nih.govbohrium.com While specific data for this compound is not detailed in the reviewed literature, the extensive research on the 2-aminothiazole scaffold suggests it is a promising candidate for further investigation in the context of prion disease. nih.gov SAR studies have also noted that while lipophilicity is a key factor, highly lipophilic analogs can sometimes show poor activity, indicating a need for a balanced molecular design. nih.gov The long tetradecyl chain in this compound would significantly increase its lipophilicity, a factor that would require specific evaluation for its impact on antiprion efficacy.

Antioxidant Capacity Assessments

The thiazole nucleus is a component of various compounds that have demonstrated antioxidant properties. mdpi.com The evaluation of antioxidant capacity is a critical step in profiling compounds that may combat oxidative stress, a pathological process implicated in numerous diseases.

Radical Scavenging Assays (e.g., DPPH, SOD-mimic)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for evaluating the antioxidant potential of chemical compounds. mdpi.comnih.gov This assay measures the ability of a compound to act as a hydrogen or electron donor to the stable DPPH radical, a process that results in a color change measured spectrophotometrically. nih.gov Several studies have reported the antioxidant activity of various thiazole derivatives using the DPPH assay. mdpi.com For example, a series of 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole derivatives showed significant antioxidant potential in scavenging free radicals. mdpi.com

While specific DPPH assay results for this compound are not available in the reviewed literature, the established antioxidant activity of the broader thiazole class suggests this would be a relevant area of investigation.

Superoxide (B77818) dismutase (SOD) mimics are compounds that catalytically scavenge the superoxide radical (O₂⁻), playing a crucial role in the defense against oxidative stress. nih.gov Various classes of metal complexes, including those based on manganese, have been developed as SOD mimics. nih.govnih.gov These synthetic enzymes have therapeutic potential for diseases associated with oxidative damage. wustl.edu However, specific studies evaluating the SOD-mimic activity of this compound or its close analogs were not identified in the current search.

Enzyme Inhibition Profiling

The thiazole scaffold has been identified as a key structural motif in the development of inhibitors for a range of enzymes implicated in various diseases, particularly in oncology and neurodegenerative disorders.

Kinase Inhibition (e.g., Aurora Kinases, HER Enzyme)

A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are structural analogs of this compound, have been identified as potent inhibitors of Aurora A and Aurora B kinases. dundee.ac.uknih.govnih.gov These serine/threonine kinases are crucial for mitotic progression, and their overexpression is linked to various cancers. nih.gov Inhibition of these kinases by the thiazole derivatives led to suppression of histone H3 phosphorylation and aberrant mitotic phenotypes in cancer cell lines. dundee.ac.uknih.gov Structure-activity relationship studies revealed that the presence of a substituent at the para-position of the aniline (B41778) ring was important for the potency and selectivity of Aurora kinase inhibition. dundee.ac.uknih.gov One lead compound from this class, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116), demonstrated oral bioavailability and anticancer activity, leading to its evaluation in Phase I clinical trials. dundee.ac.uknih.gov

Furthermore, research into aminothiazole derivatives has explored their potential as dual HER2/HER1 kinase inhibitors, suggesting that this scaffold can be adapted to target other important kinases in cancer therapy. researchgate.net

Table 1: Aurora Kinase Inhibition by an Analog of this compound

| Compound | Target Kinase | Inhibition Value (Kᵢ) | Reference |

|---|---|---|---|

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A | 8.0 nM | nih.gov |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora B | 9.2 nM | nih.gov |

Other Enzyme Targets

The therapeutic potential of the 4-phenyl-thiazol-2-amine scaffold extends to several other clinically relevant enzymes.

Poly(ADP-Ribose) Polymerase-1 (PARP-1): A series of 2-aminothiazole analogues have been designed and synthesized as potent inhibitors of PARP-1, an enzyme crucial for DNA repair and a target in cancer therapy. nih.gov Several of these compounds exhibited IC₅₀ values of less than 1 µM and demonstrated a cytoprotective effect against cell injury in PC12 cells, suggesting their potential as neuroprotective agents. nih.govmdpi.com

Glutaminase (B10826351) (GLS): The 2-amino-thiazole nucleus has been identified as a scaffold for the development of glutaminase inhibitors. researchgate.net Glutaminase is a key enzyme in cancer cell metabolism, converting glutamine to glutamate. researchgate.netnih.gov A hit compound from a high-throughput screen, a molecule containing the 2-amino-thiazole core, served as the basis for a structure-activity relationship study to develop more specific GLS inhibitors. researchgate.net

DNase I: While direct studies on this compound are lacking, derivatives of the related thiazolidinone scaffold have been evaluated as inhibitors of deoxyribonuclease I (DNase I). nih.gov Elevated DNase I activity is implicated in the pathophysiology of several diseases. mdpi.com

Carbonic Anhydrase: N-substituted 4-phenyl-2-aminothiazole derivatives have been shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.govfrontiersin.org The synthesized derivatives displayed inhibition constants (Kᵢ) in the nanomolar range against both hCA I and hCA II. nih.gov

Table 2: Inhibition of Carbonic Anhydrase by N-Substituted 4-Phenyl-2-aminothiazole Derivatives

| Target Enzyme | Inhibition Range (Kᵢ) | Reference |

|---|---|---|

| Human Carbonic Anhydrase I (hCA I) | 46.85 - 587.53 nM | nih.gov |

| Human Carbonic Anhydrase II (hCA II) | 35.01 - 578.06 nM | nih.gov |

CYP2E1: The cytochrome P450 family of enzymes, including CYP2E1, are involved in the metabolism of a wide range of xenobiotics. While specific inhibitory data for this compound against CYP2E1 was not found, the broad biological activity of the thiazole scaffold suggests this could be a subject for future investigation.

Other Pharmacological Activities (e.g., antihypertensive, antitubercular, anti-HIV, antiprotozoal, analgesic)

Extensive literature searches did not yield specific studies evaluating the antihypertensive, antitubercular, anti-HIV, antiprotozoal, or analgesic activities of the chemical compound this compound. While the broader class of thiazole derivatives has been investigated for a wide range of pharmacological effects, data directly pertaining to this specific molecule is not available in the public domain.

Research into related thiazole-containing structures has shown potential for various therapeutic applications. For instance, different series of thiazole derivatives have been synthesized and evaluated for their biological activities. These investigations, however, focus on compounds with different substitution patterns from this compound.

For example, studies on other 2-aminothiazole derivatives have explored their potential as anti-inflammatory and analgesic agents. nih.gov Similarly, various thiazole and thiadiazole analogs have been investigated for antitubercular nih.govcbijournal.comresearchgate.netresearchgate.net and anti-HIV properties. nih.govnih.govresearchgate.netresearchgate.net Furthermore, research has been conducted on the antiprotozoal activity of certain oxazole (B20620) and thiophene (B33073) derivatives, which share some structural similarities with thiazoles. researchgate.netmdpi.commdpi.comnih.gov Antihypertensive effects have also been explored within classes of pyrazole (B372694) and pyrimidine (B1678525) derivatives containing a thiazole moiety. primescholars.comnih.gov

It is crucial to note that these findings are not directly applicable to this compound. The specific arrangement of a phenyl group at the 4-position and a tetradecyl chain at the 5-position of the thiazol-2-amine core creates a unique chemical entity. Without direct experimental evaluation, its pharmacological profile remains uncharacterized.

Therefore, no data tables or detailed research findings on the antihypertensive, antitubercular, anti-HIV, antiprotozoal, or analgesic activities of this compound can be provided. The biological properties of this specific compound are yet to be determined through dedicated preclinical investigations.

Mechanistic Elucidation and Target Identification of 4 Phenyl 5 Tetradecylthiazol 2 Amine

In Vitro Receptor Binding and Functional Assays

There is no publicly available data from in vitro receptor binding or functional assays for 4-Phenyl-5-tetradecylthiazol-2-amine. Such studies are critical for identifying the initial molecular targets of a compound. Typically, a new chemical entity would be screened against a panel of known receptors, ion channels, and enzymes to determine its binding affinity and functional effect (agonist, antagonist, or modulator). The 2-aminothiazole (B372263) scaffold is known to interact with a variety of targets, including kinases and G-protein coupled receptors, but without specific experimental data, the targets of this compound remain speculative. nih.govnih.govchemicalbook.com

Cellular Pathway Analysis

An understanding of a compound's impact on cellular pathways is essential to contextualize its biological effects. However, no studies have been published detailing the effects of this compound on any cellular signaling cascades.

Impact on Signal Transduction Cascades (e.g., Raf/MEK/ERK pathway)

The Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. mdpi.comoncotarget.comnih.gov Thiazole-containing compounds have been identified as inhibitors of components of this pathway, such as B-Raf. nih.govrsc.org However, there is no evidence to suggest that this compound has been evaluated for its ability to modulate the Raf/MEK/ERK cascade. Western blot analysis of key phosphorylated proteins such as ERK1/2 would be a standard method to assess the activity of this pathway in response to compound treatment.

Cell Cycle Regulation and Mitotic Processes

The regulation of the cell cycle is a fundamental process, and its disruption can lead to uncontrolled cell growth. Several 2-aminothiazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.govacs.org These effects are often mediated by the inhibition of cyclin-dependent kinases (CDKs). acs.org Flow cytometry analysis to determine cell cycle distribution and assays for key cell cycle regulatory proteins would be required to understand if this compound has any effect on these processes. Currently, no such data is available.

Ligand-Target Interaction Studies

To definitively confirm a compound's mechanism of action, direct evidence of its interaction with a molecular target is necessary.

Co-crystallography and Structural Biology Approaches

X-ray co-crystallography provides atomic-level detail of how a ligand binds to its protein target. This information is invaluable for understanding the basis of a compound's potency and selectivity and for guiding further drug development. There are no published crystal structures of this compound in complex with any biological target.

Biophysical Characterization (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding kinetics and thermodynamics of a ligand-target interaction. These methods can confirm direct binding and provide data on the affinity and stoichiometry of the interaction. No SPR or ITC data for this compound is available in the scientific literature.

Phenotypic Screening and Target Deconvolution

Phenotypic screening is a crucial first step in drug discovery that allows researchers to identify compounds that produce a desired biological effect in a cellular or organismal model, without prior knowledge of the drug's specific molecular target. nih.gov This approach is particularly valuable for identifying first-in-class medicines. rsc.org For a novel compound like this compound, a series of phenotypic assays would be employed to characterize its biological activity profile.

A hypothetical screening cascade might begin with broad, high-content imaging-based assays to observe morphological changes in cancer cell lines. The presence of the long tetradecyl chain suggests a potential interaction with cellular membranes or lipid metabolism pathways. Therefore, a panel of cancer cell lines, including those known for their reliance on fatty acid synthesis, such as certain breast and neuroblastoma cell lines, would be appropriate. nih.gov

Illustrative Phenotypic Screening Results:

An initial screen could reveal that this compound induces significant changes in lipid droplet accumulation and mitochondrial morphology in a subset of cancer cell lines at low micromolar concentrations.

| Cell Line | Assay Type | Observed Phenotype | Potency (IC50) |

| MDA-MB-231 (Breast Cancer) | High-Content Imaging | Increased lipid droplet formation | 2.5 µM |

| SK-N-BE(2) (Neuroblastoma) | Cell Viability (MTT) | Reduced cell proliferation | 1.8 µM |

| A549 (Lung Cancer) | Mitochondrial Membrane Potential | Depolarization of mitochondria | 3.1 µM |

| HCT116 (Colon Cancer) | Cell Cycle Analysis | G1 phase cell cycle arrest | 4.5 µM |

This table is illustrative and based on hypothetical data.

Following the initial phenotypic observations, target deconvolution efforts would commence to identify the molecular target(s) responsible for the observed effects. nih.gov A multi-pronged approach combining direct and indirect methods is often the most effective. broadinstitute.org

Target Deconvolution Strategies:

Affinity-Based Approaches: This is a direct method that involves using the bioactive small molecule to "pull down" its binding partners from a cell lysate. rsc.orgrsc.org A derivative of this compound would be synthesized with a linker arm and a tag (e.g., biotin). This "bait" molecule would then be incubated with cell lysates, and the protein-bait complexes would be captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are identified by mass spectrometry. nih.gov

Computational Approaches: The structure of this compound could be used to perform in silico screening against known protein structures. Given the lipophilic nature of the tetradecyl chain and the established role of other thiazole (B1198619) derivatives, potential targets could include enzymes involved in lipid metabolism, such as fatty acid synthase (FASN) or stearoyl-CoA desaturase (SCD). google.com

Genetic Approaches: Techniques like CRISPR/Cas9-based genetic screens could be employed to identify genes that, when knocked out, either sensitize or confer resistance to the compound. nih.gov For instance, cells could be treated with a sublethal dose of the compound, and a genome-wide screen could identify knockouts that lead to cell death, suggesting the knocked-out gene product may be a target or part of a compensatory pathway.

Illustrative Target Identification and Validation:

Let's hypothesize that the affinity-based pulldown and mass spectrometry analysis repeatedly identify Fatty Acid Synthase (FASN) as a high-confidence binding partner. FASN is a key enzyme in de novo fatty acid synthesis and is often upregulated in cancer cells. nih.gov

To validate FASN as the direct target, a series of secondary assays would be performed:

Enzymatic Assays: The ability of this compound to directly inhibit the enzymatic activity of purified FASN would be tested.

Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells. An increase in the melting temperature of FASN in the presence of the compound would provide strong evidence of direct engagement.

Structure-Activity Relationship (SAR) Studies: A series of analogs of the parent compound would be synthesized to determine if their potency in inhibiting FASN correlates with their cellular phenotypic activity. For example, analogs with shorter or longer alkyl chains could be tested.

Hypothetical FASN Inhibition Data:

| Compound | FASN Enzymatic Inhibition (IC50) | Cellular Viability (MDA-MB-231, IC50) |

| 4-Phenyl-5-dodecyl thiazol-2-amine | 5.2 µM | 8.7 µM |

| 4-Phenyl-5-tetradecyl thiazol-2-amine | 0.8 µM | 1.8 µM |

| 4-Phenyl-5-hexadecyl thiazol-2-amine | 1.5 µM | 3.2 µM |

This table is illustrative and based on hypothetical data.

The collective data from phenotypic screening, target identification, and validation would build a strong case for this compound acting as a novel inhibitor of FASN, leading to lipotoxicity and cell death in cancer cells dependent on de novo fatty acid synthesis.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Classical SAR Analysis of 4-Phenyl-5-tetradecylthiazol-2-amine Derivatives

Classical SAR studies on related 2-aminothiazole (B372263) derivatives provide a framework for understanding how modifications to the core structure of this compound might influence its biological effects.

Impact of Substituents on Potency and Selectivity

The potency and selectivity of 4-phenylthiazole (B157171) derivatives are significantly influenced by the nature and position of substituents on the phenyl ring and the thiazole (B1198619) core.

Substituents on the 4-Phenyl Ring: Research on 4-phenylthiazole analogs has shown that the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate activity. For instance, in a study of 4-phenylthiazoles as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), electron-donating groups on the phenyl ring were well-tolerated by both enzymes. nih.gov Conversely, for other biological targets, electron-withdrawing groups might be favorable. The unsubstituted phenyl ring in this compound provides a baseline for its electronic properties.

The 5-Tetradecyl Substituent: The long, lipophilic tetradecyl chain at position 5 is a defining feature. In many biologically active molecules, such long alkyl chains contribute to increased membrane permeability and interaction with hydrophobic pockets in target proteins. The length and lipophilicity of this chain would likely play a crucial role in the compound's pharmacokinetic profile and its ability to engage with specific biological targets.

The 2-Amine Group: The 2-amino group is a key functional group that can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. Modifications to this amino group, such as acylation or alkylation, have been shown to significantly alter the biological activity of 2-aminothiazole derivatives. In some cases, the free amino group is essential for activity, while in others, derivatization leads to enhanced potency.

| Structural Position | Substituent Type | General Impact on Activity | Potential Role in this compound |

|---|---|---|---|

| 4-Phenyl Ring | Electron-donating groups | Can increase potency for certain enzymes (e.g., sEH/FAAH) nih.gov | An unsubstituted phenyl provides a neutral electronic starting point. |

| 4-Phenyl Ring | Electron-withdrawing groups | May enhance activity against other targets. | - |

| Position 5 | Long alkyl chains | Increases lipophilicity, enhances membrane interaction. | The tetradecyl chain likely targets hydrophobic binding sites. |

| Position 2 | Free amino group | Acts as a hydrogen bond donor, crucial for receptor interaction. | Essential for forming key interactions with biological targets. |

Computational QSAR Modeling

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. For 2-aminothiazole derivatives, various QSAR models have been developed to predict their activity against different targets.

Descriptor Selection and Model Development

The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a compound like this compound, relevant descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moments.

Hydrophobic descriptors: Such as LogP, which would be significantly influenced by the tetradecyl chain.

Steric descriptors: These describe the size and shape of the molecule.

Once descriptors are calculated for a series of related compounds with known biological activities, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates these descriptors with the activity. For example, a QSAR study on 2-aminothiazole derivatives as anticancer agents identified descriptors related to molecular surface area and autocorrelation as being significant for their inhibitory activity. nih.govtandfonline.com

Prediction of Biological Activities

A validated QSAR model can be used to predict the biological activity of new or untested compounds. Based on the QSAR models for other 2-aminothiazoles, it could be predicted that the high lipophilicity of this compound would be a major determinant of its activity. The specific electronic and steric contributions of the 4-phenyl and 2-amino groups would further refine this predicted activity.

| QSAR Model Type | Key Descriptor Classes | Predicted Influence on this compound |

|---|---|---|

| 2D-QSAR | Topological, Electronic, Hydrophobic | High LogP due to the tetradecyl chain would be a dominant factor. |

| 3D-QSAR | Steric and Electrostatic Fields | The shape and electronic nature of the phenyl and amino groups would be critical. |

Virtual Screening and Lead Optimization Guided by QSAR

QSAR models are valuable tools for virtual screening, where large databases of chemical compounds can be computationally screened to identify potential hits with desired biological activity. If a QSAR model for a particular target indicates that high lipophilicity combined with the 4-phenyl-2-aminothiazole scaffold is beneficial, compounds like this compound would be prioritized for further investigation.

Furthermore, QSAR can guide lead optimization. If this compound were identified as a hit compound, the QSAR model could suggest modifications to its structure to improve potency and selectivity. For example, the model might indicate that adding a specific substituent to the phenyl ring could enhance binding affinity.

Computational Chemistry and Molecular Modeling of 4 Phenyl 5 Tetradecylthiazol 2 Amine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in predicting the interaction between a ligand, such as 4-Phenyl-5-tetradecylthiazol-2-amine, and a biological target, typically a protein.

The prediction of ligand-protein interactions is a cornerstone of rational drug design. For this compound, this involves identifying potential protein targets and modeling their binding interactions. The 2-aminothiazole (B372263) scaffold is a recognized pharmacophore present in numerous clinically significant drugs, suggesting its capability to interact with a range of biological targets. nih.govnih.gov

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The simulation would explore various conformations and orientations of the ligand, identifying those that form favorable interactions with the protein's amino acid residues. Key interactions for thiazole (B1198619) derivatives often include:

Hydrogen Bonding: The 2-amino group is a potent hydrogen bond donor, while the thiazole nitrogen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the long tetradecyl chain would be expected to form significant hydrophobic interactions with nonpolar pockets within a protein's binding site.

Pi-Stacking: The phenyl group can engage in π-π stacking or T-shaped π-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Sulfur-Aromatic Interactions: The sulfur atom in the thiazole ring can participate in non-covalent interactions, contributing to binding affinity. nih.gov

For instance, studies on other thiazole derivatives have shown successful docking into the active sites of enzymes like tubulin and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govmdpi.com A similar approach would elucidate the specific residues and interaction types that would stabilize a complex between this compound and a given protein target.

Illustrative Ligand-Protein Interaction Data

The following table illustrates the type of data that would be generated from a molecular docking simulation of this compound with a hypothetical protein target.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | 2-Amino Group | Aspartic Acid, Glutamic Acid, Serine |

| Hydrogen Bond (Acceptor) | Thiazole Nitrogen | Lysine, Arginine, Histidine |

| Hydrophobic | Tetradecyl Chain, Phenyl Ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

A critical output of molecular docking is the estimation of binding affinity, typically expressed as a scoring function value. These scores predict the strength of the ligand-protein interaction, with lower (more negative) values generally indicating a more stable complex. nih.govrsc.org Scoring functions are mathematical models that account for various energetic contributions, such as van der Waals forces, electrostatic interactions, and desolvation penalties.

In silico screening of libraries of thiazole derivatives often relies on these scoring functions to rank compounds by their predicted potency. mdpi.comnih.gov For this compound, a docking simulation would yield a binding energy score (e.g., in kcal/mol) for its interaction with a specific protein. Comparing this score to that of a known inhibitor or the native ligand would provide a preliminary assessment of its potential as a modulator of that protein's function. For example, docking studies on novel thiazole derivatives against tubulin have reported binding energies ranging from -13.88 kcal/mol, indicating strong potential for interaction. nih.gov

Example of Binding Affinity Estimation for Thiazole Derivatives

This table shows representative binding affinity scores for various thiazole derivatives against a protein target, as would be determined by molecular docking.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Thiazole Derivative A | Tubulin | -13.88 |

| Thiazole Derivative B | EGFR TK | -9.50 |

| This compound | Hypothetical | To be determined |

| Reference Inhibitor | Tubulin | -12.50 |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is a powerful tool for predicting a wide range of molecular properties from first principles.

DFT calculations can provide a detailed picture of the electronic structure of this compound. This includes the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule. researchgate.net For this compound, NBO analysis would likely show significant electron density on the nitrogen and sulfur atoms of the thiazole ring, which are key sites for reactivity and intermolecular interactions.

Illustrative DFT-Calculated Electronic Properties

This table provides an example of the electronic properties that would be calculated for this compound using DFT.

| Property | Illustrative Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 Debye | Polarity and intermolecular interactions |

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption. acs.org The calculated maximum absorption wavelength (λmax) can help understand the electronic conjugation within the molecule, primarily involving the phenyl-thiazole system.

NMR Spectroscopy: DFT can accurately predict the chemical shifts (δ) of ¹H and ¹³C atoms. acs.org For this compound, this would involve calculating the magnetic shielding tensors for each nucleus and referencing them to a standard (e.g., tetramethylsilane). This is invaluable for structural elucidation and interpretation of experimental NMR spectra.

Predicted Spectroscopic Data (Illustrative)

| Spectroscopy Type | Predicted Parameter | Illustrative Value/Range | Moiety |

| UV-Vis | λmax | ~340 nm | π → π* transition in phenyl-thiazole |

| ¹H NMR | Chemical Shift (δ) | 7.0-8.0 ppm | Aromatic protons (Phenyl) |

| ¹H NMR | Chemical Shift (δ) | 5.0-6.0 ppm | Amine protons (NH₂) |

| ¹³C NMR | Chemical Shift (δ) | 160-170 ppm | Thiazole C2 |

| ¹³C NMR | Chemical Shift (δ) | 120-140 ppm | Aromatic carbons (Phenyl) |

DFT provides several descriptors that can predict the reactivity of a molecule. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow regions) around the thiazole nitrogen and the amino group, indicating these as likely sites for electrophilic attack or hydrogen bonding. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound, such as this compound, at the atomic level, which is crucial for understanding its conformational flexibility and its interactions with biological macromolecules.

Conformational sampling for this compound would involve exploring the molecule's vast conformational space to identify low-energy, stable structures. The presence of the long, flexible tetradecyl chain introduces a high degree of freedom, making this analysis particularly important.

The process typically begins with the generation of an initial 3D structure of the molecule, which is then subjected to energy minimization to relieve any steric clashes. Subsequently, MD simulations are run in a simulated solvent environment (e.g., water) at a specific temperature and pressure to mimic physiological conditions. Over the course of the simulation, the molecule's trajectory—the positions, velocities, and energies of all its atoms—is recorded.

To investigate the potential of this compound as a ligand for a specific protein target, MD simulations of the protein-ligand complex are performed. This analysis is critical for assessing the stability of the binding pose predicted by molecular docking and for understanding the key interactions that maintain the complex.

Following the docking of this compound into the active site of a target protein, the entire system is solvated and subjected to MD simulations. The stability of the complex is then evaluated by monitoring several parameters over the simulation time, including:

Root Mean Square Deviation (RMSD): The RMSD of the ligand with respect to its initial docked position and the RMSD of the protein backbone are calculated. A stable RMSD for both suggests that the ligand remains bound in a consistent orientation and that the protein structure is not significantly perturbed by the ligand's presence.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are monitored. Persistent hydrogen bonds, for instance involving the 2-amino group of the thiazole ring, would indicate a strong and specific interaction.

Interaction Energy: The binding free energy of the complex can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a quantitative estimate of the binding affinity.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (in silico)

In silico ADME prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. Various computational models, often based on quantitative structure-property relationships (QSPR), are used to estimate these properties for compounds like this compound.

The permeability and solubility of a compound are key determinants of its oral bioavailability. For this compound, these properties are heavily influenced by its lipophilic tetradecyl chain and its polar thiazol-2-amine head group.

Solubility: The aqueous solubility of a compound can be predicted using various models. Given its long alkyl chain, this compound is expected to have low aqueous solubility.

Permeability: Permeability is often predicted using models of Caco-2 cell permeability, which is an in vitro model for the human intestinal wall. The high lipophilicity imparted by the tetradecyl chain would suggest high membrane permeability.

Computational tools like SwissADME or QikProp (from Schrödinger) are commonly used for these predictions. The table below presents hypothetical, yet representative, in silico predictions for this compound based on its structure and data from analogous long-chain alkyl-substituted molecules.

Table 1: Predicted Permeability and Solubility of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| LogS (Aqueous Solubility) | -6.5 | Poorly soluble |

| Caco-2 Permeability (nm/s) | > 500 | High permeability |

Note: The values presented in this table are illustrative and based on computational models for structurally related compounds. They are not experimentally determined values for this compound.

In silico metabolic stability profiling aims to predict how a compound will be metabolized in the body, primarily by cytochrome P450 (CYP) enzymes in the liver. This is crucial for determining the compound's half-life and potential for drug-drug interactions.

Computational models can predict the sites on a molecule that are most likely to undergo metabolic modification. For this compound, potential sites of metabolism would include:

Oxidation of the Phenyl Ring: The phenyl group is a common site for hydroxylation by CYP enzymes.

Oxidation of the Alkyl Chain: The long tetradecyl chain could undergo omega- or omega-1 oxidation.

Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring could be a site of oxidation.

The table below outlines a hypothetical metabolic stability profile for this compound, indicating the most probable CYP isoforms involved and the likely sites of metabolism.

Table 2: Predicted Metabolic Stability Profile of this compound

| CYP Isoform | Predicted Substrate/Inhibitor | Likely Site of Metabolism |

|---|---|---|

| CYP3A4 | Substrate | Phenyl ring, Tetradecyl chain |

| CYP2D6 | Non-inhibitor | - |

Note: The predictions in this table are hypothetical and serve as an example of the output from in silico metabolic profiling tools. They are not based on experimental data for this compound.

Potential Applications of 4 Phenyl 5 Tetradecylthiazol 2 Amine in Chemical Biology and Drug Discovery